molecular formula C15H15ClN2O4 B159115 ML115

ML115

カタログ番号: B159115
分子量: 322.74 g/mol
InChIキー: FMWABCRYNLCXOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML115は、シグナル伝達および転写活性化因子3(STAT3)の強力で選択的な活性化剤です。 有効濃度(EC50)は2.0ナノモルであり、関連するシグナル伝達および転写活性化因子1(STAT1)および活性化B細胞の核因子κ軽鎖エンハンサー(NFκB)の抗標的に対しては不活性です 。この化合物は主に、STAT3シグナル伝達経路を研究するための科学研究で使用されます。

化学反応の分析

反応の種類: ML115は、酸化、還元、置換などのさまざまな化学反応を起こします。この化合物の反応性は、芳香環上のクロロ基やメトキシ基などの官能基の影響を受けます。

一般的な試薬と条件: this compoundとの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のための求核剤が含まれます。これらの反応の条件は、目的の結果によって異なりますが、通常、還流、撹拌、温度制御などの標準的な実験室技術を伴います。

形成される主要な生成物: this compoundを含む反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応では酸化された誘導体が得られ、置換反応ではクロロ基またはメトキシ基が他の官能基に置き換えられる可能性があります。

4. 科学研究への応用

This compoundは、STAT3経路の選択的な活性化により、科学研究で広く使用されています。その用途には次のようなものがあります。

科学的研究の応用

Scientific Research Applications

1. Cancer Research

ML115 plays a significant role in cancer biology, particularly through its inhibition of matrix metalloproteinase-2 (MMP-2). MMP-2 is crucial for tumor invasion and metastasis, as it facilitates the degradation of the extracellular matrix. Studies have demonstrated that this compound can reduce cell proliferation and survival in various cancer cell lines by targeting the STAT3 pathway .

  • Case Study: Bone Malignancy Therapy
    Research indicates that this compound functions as a bone-seeking matrix metalloproteinase inhibitor (BMMPI), effectively limiting tumor growth and protecting against cancer-induced bone loss. In experimental models, this compound demonstrated significant inhibitory potency toward MMP-2 and MMP-8, suggesting its potential for treating bone malignancies .

2. Immunology

In immunological studies, this compound is utilized to investigate the effects of STAT3 activation on immune cell regulation. The compound has been shown to enhance the binding capability of STAT3 to specific DNA regions associated with immune responses.

  • Case Study: Systemic Lupus Erythematosus
    A study highlighted that treatment with this compound increased STAT3 binding at risk alleles associated with systemic lupus erythematosus (SLE), suggesting its role in modulating immune response through genetic regulation .

3. Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment. Its selective activation of STAT3 suggests potential benefits in inflammatory conditions where STAT3 is implicated.

  • Mechanism of Action
    This compound activates STAT3 by promoting its phosphorylation and dimerization, leading to the translocation of activated dimers to the nucleus where they regulate gene transcription involved in cell growth, survival, and differentiation .

作用機序

ML115は、STAT3経路を選択的に活性化することにより、その効果を発揮します。この化合物はSTAT3タンパク質に結合し、そのリン酸化とそれに続く二量体化を促進します。 活性化されたSTAT3二量体は次に核に移行し、そこで特定のDNA配列に結合し、細胞の増殖、生存、および分化に関与する標的遺伝子の転写を調節します .

6. 類似の化合物との比較

This compoundは、STAT1やNFκBなどの関連する標的に対する活性が最小限であるため、STAT3活性化に対して高い選択性を有している点でユニークです 。類似の化合物には次のようなものがあります。

This compoundは、その高い効力と選択性により、STAT3経路とそのさまざまな生物学的プロセスにおける役割を研究するための貴重なツールとなっています。

生物活性

ML115 is a small molecule that has garnered attention in scientific research due to its potent biological activity, primarily as a selective activator of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound has been extensively studied for its implications in cancer biology, inflammatory diseases, and cellular signaling processes.

Overview of this compound

  • Chemical Identity : this compound, also known as CID-619100, is an isoxazole carboxamide compound.
  • EC50 : The effective concentration for activating STAT3 is approximately 2.0 nanomolar, showcasing its potency.
  • Selectivity : this compound is selectively active against STAT3 and does not activate related pathways such as STAT1 or NFκB, making it a valuable tool for dissecting the specific roles of STAT3 in various biological contexts .

This compound functions as a cell-permeable STAT3 agonist , influencing the JAK-STAT signaling pathway. Upon activation by this compound, STAT3 translocates to the nucleus where it regulates gene expression associated with cell proliferation, survival, and differentiation. Notably, this compound has been shown to upregulate the expression of BCL3, an oncogene linked to tumorigenesis .

Biological Activities and Applications

The biological activities of this compound extend across various domains:

  • Cancer Research : It has been utilized in studies examining tumor cell proliferation and apoptosis. For instance, research indicates that this compound can protect against cancer-induced osteolysis and promote apoptosis in tumor cells .
  • Inflammatory Diseases : Given the role of STAT3 in mediating inflammation, this compound holds potential therapeutic applications in treating inflammatory conditions .
  • Cellular Processes : Studies demonstrate its effects on cellular processes such as differentiation and apoptosis, highlighting its role in understanding cellular signaling pathways.

Case Studies and Research Findings

Several significant studies have explored the biological activity of this compound:

  • Cancer-Induced Osteolysis Study :
    • Objective : To evaluate the protective effects of this compound against osteolysis in cancer models.
    • Findings : this compound treatment significantly reduced osteolytic lesions and increased tumor cell apoptosis compared to control groups .
  • STAT3 Activation in Tumor Cells :
    • Objective : To assess the impact of this compound on STAT3-mediated gene expression.
    • Results : The compound was shown to enhance BCL3 transcription without inducing cytotoxicity in tested cell lines (HT-1080 for STAT3 and NIH-3T3 for STAT1) indicating its selective action .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
STAT3 ActivationSelectively activates STAT3 with EC50 = 2.0 nM
Cancer ResearchPromotes tumor apoptosis; protects against osteolysis
Inflammatory ResponsePotential therapeutic applications in inflammation
Gene ExpressionUpregulates BCL3 without cytotoxic effects

Future Directions

The ongoing research into this compound emphasizes its potential as a pharmacological tool for elucidating the mechanisms underlying STAT3 signaling. Future studies are likely to focus on:

  • Therapeutic Applications : Investigating its efficacy in clinical settings for cancer and inflammatory diseases.
  • Mechanistic Insights : Further elucidating the unique mediators involved in STAT3-dependent gene expression that could lead to novel therapeutic targets.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of ML115 in modulating STAT3 activity?

this compound acts as a potent and selective STAT3 activator with an EC50 of 2.0 nM, as demonstrated in gene expression assays using luciferase reporters under STAT3-responsive promoters. Its specificity is highlighted by its lack of activity on STAT1 and NFκB pathways, making it a valuable tool for studying JAK/STAT signaling in cancer and immune regulation . To validate its mechanism, researchers should pair this compound treatment with STAT3 inhibitors (e.g., S3I-201) and measure downstream targets like BLK and FDFT1 expression via qPCR or RNA-seq .

Q. How selective is this compound for STAT3 compared to other STAT isoforms?

this compound exhibits >100-fold selectivity for STAT3 over STAT1, as confirmed by dose-response assays in HEK293T cells transfected with STAT1- or STAT3-dependent reporter constructs. Researchers should include STAT1/STAT5 activation controls (e.g., IFN-γ for STAT1) and use siRNA knockdowns to isolate STAT3-specific effects .

Q. What are the primary cellular models used to study this compound's effects?

this compound has been tested in immune cell lines (e.g., Jurkat T-cells) and cancer models (e.g., multiple myeloma). For mechanistic studies, use cell lines with constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells) and monitor changes in proliferation/apoptosis via flow cytometry or Caspase-3/7 assays .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound's off-target effects in complex biological systems?

  • Multi-omics integration : Combine RNA-seq (for transcriptome-wide changes) with phospho-proteomics to identify non-STAT3 pathways affected by this compound .
  • CRISPR screens : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions or resistance mechanisms .
  • Dose titration : Test this compound across a broad concentration range (0.1–10 µM) to distinguish on-target effects from cytotoxicity .

Q. How can contradictory results regarding this compound's efficacy in preclinical models be resolved?

In a multiple myeloma study, this compound showed no significant survival benefit compared to controls (median survival: 32.5 vs. 31 days) despite in vitro efficacy . To address such discrepancies:

  • Pharmacokinetic profiling : Measure this compound’s bioavailability and tissue penetration using LC-MS/MS in plasma/tumor samples.
  • Model selection : Use orthotopic or patient-derived xenograft (PDX) models that better recapitulate human disease heterogeneity.
  • Combinatorial testing : Pair this compound with standard therapies (e.g., proteasome inhibitors) to identify synergistic effects .

Q. What methodologies optimize this compound's use in studying STAT3-driven transcriptional regulation?

  • Chromatin profiling : Perform ChIP-seq for STAT3 binding at super-enhancers (e.g., near BLK) before/after this compound treatment to map its genomic targets .
  • Single-cell analysis : Use scRNA-seq to dissect heterogeneity in STAT3 activation across cell populations .
  • Time-course experiments : Measure gene expression at 0, 6, 12, and 24 hours post-treatment to capture dynamic responses .

Q. How can researchers validate this compound's target engagement in vivo?

  • Bioluminescent reporters : Engineer tumor cells with STAT3-responsive luciferase constructs for real-time monitoring in murine models .
  • PET imaging : Develop radiolabeled this compound analogs to quantify STAT3 activation in tumors .

Q. Methodological Considerations

Q. What controls are essential for this compound experiments?

  • Negative controls : Untreated cells and STAT3-knockout models.
  • Positive controls : IL-6 (to induce endogenous STAT3 activation) and S3I-201 (STAT3 inhibitor) .
  • Vehicle controls : Account for solvent effects (e.g., DMSO) on cellular viability .

Q. How should data from this compound studies be analyzed to ensure rigor?

  • Statistical thresholds : Predefine significance levels (e.g., p < 0.01) and adjust for multiple comparisons using Benjamini-Hochberg correction .
  • Effect size reporting : Include absolute values (e.g., fold changes) alongside p-values to avoid overinterpretation of marginal significance .

Q. What are the ethical and reporting standards for this compound research?

  • Transparency : Disclose all experimental parameters (e.g., this compound batch numbers, cell line authentication) in supplementary materials .
  • FAIR data : Deposit raw omics datasets in public repositories (e.g., GEO, PRIDE) with standardized metadata .

Q. Tables: Key Findings and Recommendations

Parameter Recommendation Evidence Source
EC50 for STAT3 activation2.0 nM (validate via dose-response in reporter assays)
Selectivity threshold>100-fold over STAT1 (confirm via parallel reporter systems)
In vivo dosing (mice)5–10 mg/kg, intraperitoneal; monitor for off-target effects on NFκB
Optimal treatment duration24 hours for maximal gene expression changes (e.g., BLK upregulation)

特性

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWABCRYNLCXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。